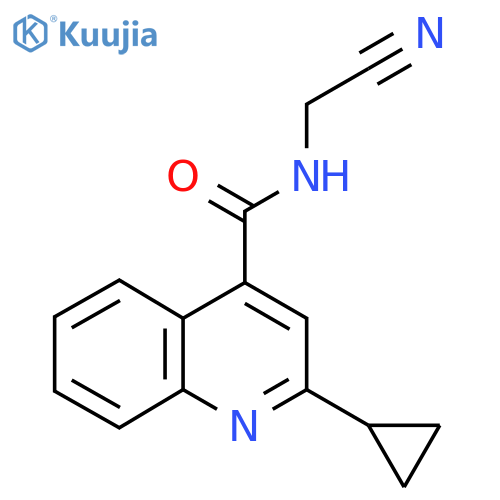Cas no 1311495-72-3 (N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide)

1311495-72-3 structure
商品名:N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide
- AKOS034759062
- EN300-26686357
- Z979003274
- 1311495-72-3
-
- インチ: 1S/C15H13N3O/c16-7-8-17-15(19)12-9-14(10-5-6-10)18-13-4-2-1-3-11(12)13/h1-4,9-10H,5-6,8H2,(H,17,19)
- InChIKey: CQGISDNASJEDJB-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C2C=CC=CC=2N=C(C=1)C1CC1)NCC#N
計算された属性
- せいみつぶんしりょう: 251.105862047g/mol
- どういたいしつりょう: 251.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 65.8Ų
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26686357-0.05g |
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide |
1311495-72-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
1311495-72-3 (N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide) 関連製品
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬